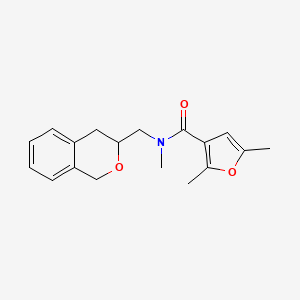

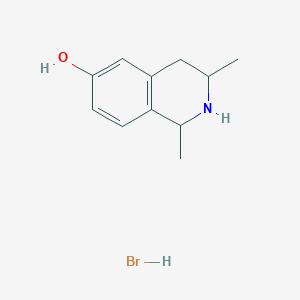

![molecular formula C21H13NO5 B2397148 2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid CAS No. 868213-07-4](/img/structure/B2397148.png)

2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline and its derivatives has been widely studied. There are numerous synthetic routes that have been developed due to its wide range of biological and pharmacological activities . The synthesis of quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

The molecular weight of 2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid is 359.337. The GC-MS and HRMS analysis indicated comparable molecular ion mass values and fragmentation patterns for both compounds .Chemical Reactions Analysis

Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed in the literature . The difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture have also been discussed .Aplicaciones Científicas De Investigación

Antibacterial Activity

CQF derivatives have garnered attention due to their antibacterial properties. Furan-containing compounds, including CQF, exhibit therapeutic efficacy against both gram-positive and gram-negative bacteria . Researchers have synthesized various CQF derivatives, exploring their potential as novel antibacterial agents.

Cancer Research

CQF’s unique structure makes it an interesting candidate for cancer studies. Its quinoline and furan moieties could interact with cellular targets, influencing cell growth, apoptosis, or metastasis. Investigating CQF derivatives in cancer cell lines may reveal their anti-proliferative effects and shed light on potential therapeutic applications.

Fluorescent Probe

CQF’s fluorescence properties have piqued interest. Researchers have explored its potential as a fluorescent probe for cellular imaging. By attaching specific functional groups to CQF, scientists can tailor its emission properties, enabling visualization of cellular processes or specific organelles.

Sustainable Chemistry

Beyond pharmaceutical applications, CQF derivatives contribute to sustainable chemistry. For instance, 2,5-furandicarboxylic acid (FDCA), a related compound, serves as a building block for bio-based plastics and polymers. FDCA can replace petroleum-derived terephthalic acid in polyesters, reducing environmental impact .

Mecanismo De Acción

Target of Action

Quinoline derivatives have been reported to inhibit lysozyme and β-glucuronidase .

Mode of Action

Quinoline derivatives have been known to interact with enzymes and inhibit their activity .

Pharmacokinetics

Furandicarboxylic acid, a related compound, is known to be soluble in dmso , which could potentially impact its bioavailability.

Result of Action

Quinoline derivatives have been reported to inhibit the release of lysozyme and β-glucuronidase , which could potentially lead to changes in cellular function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid”. For instance, the presence of certain ions can affect the activity of furandicarboxylic acid, a related compound .

Propiedades

IUPAC Name |

2-[5-(2-carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO5/c23-20(24)14-7-2-1-6-13(14)18-9-10-19(27-18)17-11-15(21(25)26)12-5-3-4-8-16(12)22-17/h1-11H,(H,23,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQQRAZRBLUGEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2397067.png)

![3-(4-ethoxyphenyl)-5-((3-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397072.png)

![2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B2397073.png)

![1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea](/img/structure/B2397075.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide](/img/structure/B2397076.png)

![N-[(5-methyl-2-furyl)methyl]-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2397087.png)